benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate
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Overview
Description
Preparation Methods
The synthesis of compound 5b involves multiple steps, including the use of specific reagents and reaction conditions. The preparation method typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate aryloxy and phosphoramidate precursors.
Reaction Conditions: The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure the desired purity and yield.
Industrial production methods for compound 5b would likely involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Compound 5b undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 5b has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: It serves as a tool for investigating cellular processes and signaling pathways.
Medicine: It is explored as a potential immunotherapeutic agent, with studies focusing on its ability to activate specific immune cells.
Industry: It may have applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of compound 5b involves its binding to the intracellular B30.2 domain of butyrophilin 3A1. This binding activates specific immune cells, potentially leading to an enhanced immune response. The molecular targets and pathways involved in this process are still under investigation, but evidence supports its role as a potent immunotherapeutic agent .
Comparison with Similar Compounds
Compound 5b can be compared with other similar compounds, such as:
Compound 5c: Another aryloxy triester phosphoramidate with similar immunotherapeutic properties.
Casein Kinase 2 Inhibitors: Compounds designed to inhibit casein kinase 2, which may have overlapping biological activities with compound 5b.
The uniqueness of compound 5b lies in its specific activation of immune cells through binding to butyrophilin 3A1, distinguishing it from other compounds with similar structures or functions .
Properties
Molecular Formula |
C27H40NO6PSi |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C27H40NO6PSi/c1-22(20-33-36(6,7)27(3,4)5)18-19-32-35(30,34-25-16-12-9-13-17-25)28-23(2)26(29)31-21-24-14-10-8-11-15-24/h8-18,23H,19-21H2,1-7H3,(H,28,30)/b22-18+/t23-,35?/m0/s1 |
InChI Key |
OAOYKSGPQULCDH-WHZCJLAPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC/C=C(\C)/CO[Si](C)(C)C(C)(C)C)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC=C(C)CO[Si](C)(C)C(C)(C)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
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